molecular formula C15H15N3 B2940359 3-[(5-Amino-2-methylanilino)methyl]benzonitrile CAS No. 1467790-61-9

3-[(5-Amino-2-methylanilino)methyl]benzonitrile

Cat. No.: B2940359
CAS No.: 1467790-61-9
M. Wt: 237.306
InChI Key: WGPTWGBUOFYJBS-UHFFFAOYSA-N
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Description

3-[(5-Amino-2-methylanilino)methyl]benzonitrile is an organic compound that features a benzonitrile core substituted with an aminomethyl group and an amino-methyl-aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-2-methylanilino)methyl]benzonitrile typically involves the reaction of 5-amino-2-methylaniline with a benzonitrile derivative. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing similar compounds . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like triethylamine, with the reaction temperature maintained around 130°C .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-2-methylanilino)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-[(5-Amino-2-methylanilino)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Amino-2-methylanilino)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may modulate biochemical pathways by either activating or inhibiting specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Amino-2-methylanilino)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and nitrile groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(5-amino-2-methylanilino)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-5-6-14(17)8-15(11)18-10-13-4-2-3-12(7-13)9-16/h2-8,18H,10,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPTWGBUOFYJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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